molecular formula C3H6 B1601853 Propene-2-13C CAS No. 37020-81-8

Propene-2-13C

Cat. No.: B1601853
CAS No.: 37020-81-8
M. Wt: 43.07 g/mol
InChI Key: QQONPFPTGQHPMA-LBPDFUHNSA-N
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Description

Propene-2-13C, also known as propylene-2-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of propene. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene-2-13C can be synthesized through the dehydration of isopropanol-2-13C. The process involves the use of a strong acid, such as sulfuric acid, to remove water from isopropanol-2-13C, resulting in the formation of this compound. The reaction is typically carried out at elevated temperatures to facilitate the dehydration process.

Industrial Production Methods

In an industrial setting, this compound can be produced using isotopically labeled precursors. One common method involves the catalytic cracking of labeled hydrocarbons. The process requires specialized equipment to handle the isotopically labeled materials and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propene-2-13C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propylene oxide or acrolein.

    Reduction: It can be reduced to form propane-2-13C.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 2-chlorothis compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Propylene oxide, acrolein.

    Reduction: Propane-2-13C.

    Substitution: 2-Chlorothis compound, 2-Bromothis compound.

Scientific Research Applications

Propene-2-13C is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    NMR Spectroscopy: Used as a standard or internal reference to improve signal strength and resolution in 1H NMR and 13C NMR studies.

    Reaction Mechanism Studies: Helps in tracing the pathway of chemical reactions by monitoring the labeled carbon atom.

    Biological Research: Used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Industrial Research: Employed in the development of new catalysts and reaction conditions for the production of chemicals and materials.

Mechanism of Action

The mechanism by which propene-2-13C exerts its effects is primarily through its incorporation into molecular structures, allowing researchers to trace and study the behavior of the labeled carbon atom. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to determine the structure and dynamics of molecules. In chemical reactions, the labeled carbon helps in identifying reaction intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    Propene-1-13C: Labeled at the first carbon position.

    Propene-3-13C: Labeled at the third carbon position.

    Ethene-1-13C: A similar compound with a double bond but with only two carbon atoms.

Uniqueness

Propene-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in studying certain reaction mechanisms and molecular structures. The position of the labeled carbon can influence the interpretation of NMR spectra and the understanding of reaction pathways, making it a valuable tool in various research applications.

Properties

IUPAC Name

(213C)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575911
Record name (2-~13~C)Prop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37020-81-8
Record name (2-~13~C)Prop-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37020-81-8
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Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propene-2-13C
Reactant of Route 2
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Reactant of Route 3
Propene-2-13C
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Propene-2-13C

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